四水合偏硼酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

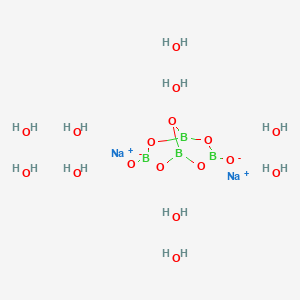

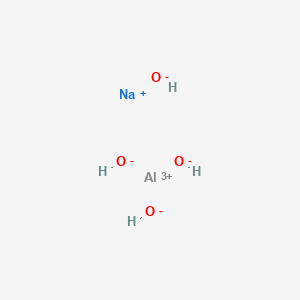

Sodium metaborate tetrahydrate is a chemical compound composed of sodium, boron, oxygen, and water molecules. Its chemical formula is NaBO₂·4H₂O. This compound appears as colorless crystalline solids and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. Sodium metaborate tetrahydrate is used in various industrial and scientific applications due to its unique chemical properties .

科学研究应用

Sodium metaborate tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of sodium borohydride, a powerful reducing agent.

Biology: It is utilized in buffer solutions for biochemical assays and experiments.

Industry: It is used in the textile industry as a flame retardant and in water treatment for pH control and corrosion inhibition

作用机制

Target of Action

Sodium metaborate tetrahydrate (NaBO2·4H2O) is a chemical compound of sodium, boron, and oxygen . It primarily targets the chemical and metallurgy industries , where it is used in the production of commercial boron compounds . It is also incorporated in many proprietary water-treatment chemicals requiring pH control and corrosion inhibition .

Mode of Action

Sodium metaborate tetrahydrate is synthesized by the reaction of anhydrous borax (Na2O·2B2O3) with sodium hydroxide (NaOH) under specific conditions . The compound’s interaction with its targets results in a high degree of alkalinity and the crosslinking reaction of borate anions with polyhydroxy groups . This interaction enhances the flame-retardant properties of epoxy fireproof coatings and increases the viscosity, quicker tack, and better fluidity properties of starch and dextrin adhesives .

Biochemical Pathways

The biochemical pathways affected by sodium metaborate tetrahydrate are primarily related to its role as a boron source in the synthesis of NaBH4 . It also plays a crucial role in the carbonation of sodium metaborate, leading to the synthesis of high added value chemicals via NaBO2 and carbon dioxide (CO2) .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its bioavailability. More research is needed to fully understand the ADME properties of sodium metaborate tetrahydrate.

Result of Action

The result of sodium metaborate tetrahydrate’s action is the production of anhydrous sodium metaborate (NaBO2), an industrially and technologically important boron compound . This compound is used in the chemical industry for the production of photographic and textile chemicals, detergents, cleansers, and adhesives . It is also used for the production of sodium perborate compounds (NaBO3·nH2O) as the main material .

Action Environment

The action of sodium metaborate tetrahydrate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the synthesis of sodium metaborate tetrahydrate requires specific conditions at 90°C for 150 minutes . Additionally, the compound readily reacts with CO2 in air , which can influence its action, efficacy, and stability.

生化分析

Biochemical Properties

It is known that Sodium metaborate tetrahydrate can be converted to sodium borohydride by several methods, including the reaction with various reducing agents at high temperatures and pressure . Sodium borohydride is a reducing agent often used in biochemical reactions, suggesting that Sodium metaborate tetrahydrate may indirectly participate in biochemical reactions through its conversion to sodium borohydride.

Cellular Effects

Sodium metaborate tetrahydrate has been found to exhibit antibacterial activity against biofilm-forming pathogens . It was found to be effective against all pathogens tested, including meticillin-resistant Staphylococcus aureus . This suggests that Sodium metaborate tetrahydrate may influence cell function by exerting antibacterial effects.

Molecular Mechanism

Its conversion to sodium borohydride suggests that it may exert its effects at the molecular level through the reducing activity of sodium borohydride . Sodium borohydride is known to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Sodium metaborate tetrahydrate can be dehydrated under non-isothermal conditions . This suggests that the effects of Sodium metaborate tetrahydrate may change over time due to its conversion to other compounds.

Dosage Effects in Animal Models

There is currently limited information available on the effects of Sodium metaborate tetrahydrate at different dosages in animal models. It is known that the lethal dose (LD50) for rats is 2330 mg/kg , suggesting that high doses may have toxic or adverse effects.

Metabolic Pathways

Its conversion to sodium borohydride suggests that it may be involved in the metabolic pathways of sodium borohydride .

Transport and Distribution

Its solubility in water suggests that it may be transported and distributed within cells and tissues through aqueous solutions.

Subcellular Localization

Its solubility in water suggests that it may be localized in the cytoplasm or other aqueous compartments within cells.

准备方法

Synthetic Routes and Reaction Conditions: Sodium metaborate tetrahydrate can be synthesized through the reaction of borax (sodium tetraborate) with sodium hydroxide. The reaction typically occurs at elevated temperatures. One common method involves heating borax with sodium hydroxide at around 700°C, resulting in the formation of sodium metaborate and water: [ \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaOH} \rightarrow 4\text{NaBO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium metaborate tetrahydrate is produced by dissolving borax in water and then adding sodium hydroxide. The solution is then cooled to allow the sodium metaborate tetrahydrate crystals to form. The crystals are filtered out and dried to obtain the final product .

化学反应分析

Types of Reactions: Sodium metaborate tetrahydrate undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, it hydrolyzes to form boric acid and sodium hydroxide.

Dehydration: Upon heating, it loses water molecules to form anhydrous sodium metaborate.

Oxidation-Reduction: It can participate in redox reactions, particularly in the synthesis of sodium borohydride.

Common Reagents and Conditions:

Hydrolysis: Water at room temperature.

Dehydration: Heating at temperatures above 100°C.

Redox Reactions: Reducing agents like magnesium hydride (MgH₂) under controlled conditions.

Major Products Formed:

Hydrolysis: Boric acid (H₃BO₃) and sodium hydroxide (NaOH).

Dehydration: Anhydrous sodium metaborate (NaBO₂).

Redox Reactions: Sodium borohydride (NaBH₄)

相似化合物的比较

Sodium Tetraborate (Borax): Na₂B₄O₇·10H₂O

Sodium Perborate: NaBO₃·nH₂O

Sodium Borohydride: NaBH₄

Comparison:

Sodium Tetraborate: Unlike sodium metaborate tetrahydrate, sodium tetraborate contains multiple boron atoms and is commonly used in detergents and as a flux in metallurgy.

Sodium Perborate: This compound is used as a bleaching agent in laundry detergents and has strong oxidizing properties.

Sodium Borohydride: It is a powerful reducing agent used in organic synthesis and hydrogen storage. .

Sodium metaborate tetrahydrate stands out due to its specific applications in pH control, corrosion inhibition, and as a precursor for other boron-containing compounds.

属性

CAS 编号 |

10555-76-7 |

|---|---|

分子式 |

BH3NaO3 |

分子量 |

84.83 g/mol |

IUPAC 名称 |

sodium;oxido(oxo)borane;tetrahydrate |

InChI |

InChI=1S/BHO2.Na.H2O/c2-1-3;;/h2H;;1H2 |

InChI 键 |

HUPYUYIIPYKZNT-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].O.O.O.O.[Na+] |

手性 SMILES |

B(=O)[O-].O.O.O.O.[Na+] |

规范 SMILES |

B(=O)O.O.[Na] |

| 10555-76-7 | |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

15293-77-3 |

产品来源 |

United States |

Q1: What are the primary applications of sodium metaborate tetrahydrate in the oil and gas industry?

A1: Sodium metaborate tetrahydrate is being investigated for its potential to improve the transport of nanoparticles in carbonate reservoirs []. This is particularly relevant for applications like smart tracers, contrast agents, and enhanced oil recovery (EOR) agents []. The rationale behind its use stems from its ability to alter pH, potentially influencing the surface charge of both the porous media and nanoparticles, thereby affecting retention and transport properties [].

Q2: How does the pH of a solution containing sodium metaborate tetrahydrate affect the transport of FITC-dextran through carbonate media?

A2: Research suggests that increasing the pH of a solution using sodium metaborate tetrahydrate leads to a slight decrease in the retention of FITC-dextran within carbonate matrices []. This effect is thought to be related to changes in surface charge properties of the porous media as the pH shifts closer to its point of zero charge (PZC) []. Experiments using marble powder-packed columns showed improved recovery of FITC-dextran when sodium metaborate tetrahydrate was present, indicating enhanced transport [].

Q3: What is the chemical formula and molecular weight of sodium metaborate tetrahydrate?

A3: The chemical formula of sodium metaborate tetrahydrate is NaB(OH)4·2H2O []. Its molecular weight is 137.86 g/mol.

Q4: What are the different crystallographic characterization techniques used to study sodium metaborate tetrahydrate?

A4: Researchers commonly employ techniques like X-ray diffraction (XRD) to determine the crystal structure and Fourier transform infrared spectroscopy (FT-IR) to analyze the vibrational modes and functional groups present in the compound []. Scanning electron microscopy (SEM) can be used to visualize the morphology and size of the crystals [].

Q5: How does the solubility of sodium metaborate tetrahydrate change in the presence of other salts like sodium chloride (NaCl) and sodium sulfate (Na2SO4)?

A5: Studies on the ternary systems (NaCl + NaBO2 + H2O) and (Na2SO4 + NaBO2 + H2O) at 298.15 K reveal interesting solubility behavior []. The presence of NaCl leads to the formation of a double salt, teepleite (NaCl·NaBO2·2H2O), while the system with Na2SO4 shows no double salt formation []. These findings indicate that the solubility of sodium metaborate tetrahydrate can be influenced by the presence and nature of other salts in the solution.

Q6: Can sodium metaborate tetrahydrate be used to regenerate sodium borohydride (NaBH4)?

A6: Yes, research is exploring the direct hydrogen transformation of sodium metaborate tetrahydrate as a potential pathway for sodium borohydride regeneration []. This is a promising avenue for sustainable energy applications, as sodium borohydride is considered a potential hydrogen storage material.

Q7: How does ultrasonic irradiation affect the production of sodium metaborate tetrahydrate?

A7: Studies have investigated the use of ultrasonic irradiation during the synthesis of sodium metaborate tetrahydrate []. While specific details require further investigation, this approach highlights the potential for alternative synthesis methods to improve efficiency and potentially influence product characteristics.

Q8: Are there any known antibacterial properties associated with sodium metaborate tetrahydrate?

A8: Although not explored in depth within the provided research, a separate study suggests that boron compounds, in general, exhibit antibacterial activity against biofilm-forming pathogens []. Further research is needed to understand if sodium metaborate tetrahydrate shares these properties and to explore its potential in relevant applications.

Q9: What analytical techniques are used to study the dehydration kinetics of sodium metaborate tetrahydrate?

A9: Thermogravimetric analysis (TGA) is commonly employed to study the dehydration process of sodium metaborate tetrahydrate [, ]. This technique allows researchers to monitor the weight loss of the compound as a function of temperature, providing insights into the different stages of dehydration and the associated kinetic parameters like activation energy (Ea).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

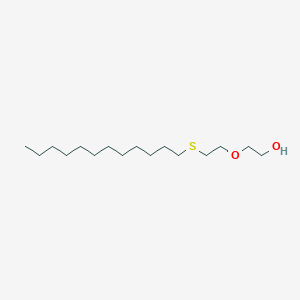

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)